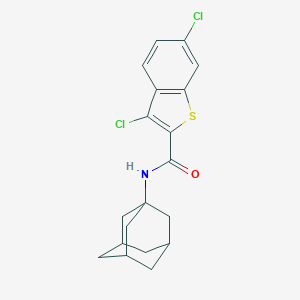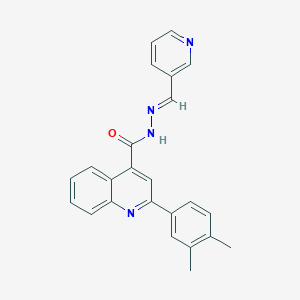
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that features a triazole ring, a nitrophenyl group, and an adamantane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.
Bromination: The triazole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Adamantane Derivative: The brominated triazole can be coupled with an adamantane derivative through a nucleophilic substitution reaction.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of an appropriate phenyl precursor.
Final Coupling: The ethoxy group can be introduced through an etherification reaction, followed by coupling with the adamantane-triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or nitro groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The bromine atom on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines or hydroxylamines could be formed.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes due to its structural features.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Pharmaceutical Development: Potential use in the development of drugs targeting specific diseases or conditions.
Antimicrobial Activity: The compound might exhibit antimicrobial properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Mecanismo De Acción
The mechanism of action of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring could participate in hydrogen bonding or π-π interactions, while the adamantane moiety might enhance membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-METHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE
- 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE
Uniqueness
The presence of the bromo group in 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE might confer unique reactivity and biological activity compared to its analogs. The combination of the triazole ring, nitrophenyl group, and adamantane moiety also contributes to its distinct properties.
Propiedades
Fórmula molecular |
C21H24BrN5O4 |
|---|---|
Peso molecular |
490.3g/mol |
Nombre IUPAC |
3-(3-bromo-1,2,4-triazol-1-yl)-N-(4-ethoxy-2-nitrophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H24BrN5O4/c1-2-31-15-3-4-16(17(6-15)27(29)30)24-18(28)20-7-13-5-14(8-20)10-21(9-13,11-20)26-12-23-19(22)25-26/h3-4,6,12-14H,2,5,7-11H2,1H3,(H,24,28) |
Clave InChI |
WCNPJMZFAZMTON-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br)[N+](=O)[O-] |
SMILES canónico |
CCOC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B445862.png)

![Isopropyl 2-[(1-adamantylacetyl)amino]-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B445864.png)

![N'-[3-(benzyloxy)benzylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B445870.png)


![2-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B445874.png)
![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B445875.png)



![N'-[4-(diethylamino)benzylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B445883.png)
